molecular formula C8H9N3O4S B587665 Lamivudine Acid-13C,15N2 CAS No. 1391052-30-4

Lamivudine Acid-13C,15N2

Cat. No.: B587665
CAS No.: 1391052-30-4
M. Wt: 246.22 g/mol
InChI Key: PIIRVEZNDVLYQA-FDHQWECPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Acid-13C,15N2 involves the incorporation of isotopically labelled carbon (13C) and nitrogen (15N) atoms into the Lamivudine molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labelled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and correct isotopic labelling of the final product .

Chemical Reactions Analysis

Types of Reactions

Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamivudine Acid-13C,15N2 is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. The labelled isotopes enable researchers to track the compound’s metabolic pathways and interactions within biological systems more accurately .

Properties

CAS No.

1391052-30-4

Molecular Formula

C8H9N3O4S

Molecular Weight

246.22 g/mol

IUPAC Name

(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1

InChI Key

PIIRVEZNDVLYQA-FDHQWECPSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N

SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

Synonyms

(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; 

Origin of Product

United States

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